Lipophilicity Modulation: 4-Ethylphenyl vs. 4-Methylphenyl Sulfonyl Analogs
The 4-ethylphenylsulfonyl group of the target compound confers a computed XLogP3 of 2.0, representing a deliberate one-methylene-unit increase in lipophilicity compared to the unsubstituted phenyl or 4-methylphenyl sulfonyl analogs. This incremental logP shift is directly supported by class-level SAR: in the piperazin-1-ylpyridazine dCTPase inhibitor series, aryl sulfonyl substituent modulation was a primary lever for balancing target potency with metabolic stability [1]. A hypothetical 4-methylphenyl analog would have an XLogP3 of approximately 1.5, while a 4-fluorophenyl analog would be significantly more polar, potentially reducing membrane permeability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and predicted membrane permeability |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; H-Bond Donors = 0; TPSA = 98.5 Ų |
| Comparator Or Baseline | Hypothetical 4-methylphenyl analog: XLogP3-AA ≈ 1.5 (estimated). 4-fluorophenyl analog: XLogP3-AA ≈ 1.2 (estimated). Class baseline: piperazin-1-ylpyridazine core without sulfonamide has XLogP3-AA ~0.5. |
| Quantified Difference | Target compound is ~0.5 logP units more lipophilic than the 4-methylphenyl analog and ~0.8 units more than the 4-fluorophenyl analog. This difference corresponds to a theoretical ~3-fold increase in membrane partitioning based on the logP-permeability relationship. |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm) and class-level interpretation of piperazin-1-ylpyridazine SAR from J. Med. Chem. 2017. |
Why This Matters
For procurement decisions in cell-based screening, the specific lipophilicity of this compound (neither too polar nor excessively greasy) positions it as a superior candidate for assays where balanced passive permeability and aqueous solubility are required, compared to more polar or more lipophilic analogs.
- [1] Llona-Minguez S, et al. Piperazin-1-ylpyridazine Derivatives Are a Novel Class of Human dCTP Pyrophosphatase 1 Inhibitors. J Med Chem. 2017;60(10):4279-4292. View Source
- [2] PubChem Compound Summary for CID 16809539. Computed Properties: XLogP3-AA, H-Bond Donor/Acceptor, TPSA. National Center for Biotechnology Information. Accessed April 2026. View Source
